REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([CH:9]=O)=[CH:4][N:3]=1.[NH2:11][NH2:12]>C1COCC1>[Cl:1][C:2]1[N:7]=[C:6]2[NH:11][N:12]=[CH:9][C:5]2=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
7.75 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C(=N1)Cl)C=O
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
to stir at ambient temperature for about 1 h after which the reaction mixture
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
filtered through a silica gel pad
|
Type
|
WASH
|
Details
|
The silica gel pad was washed with additional DCM (2×20 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined organic layers were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography
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Type
|
WASH
|
Details
|
eluting with 30% EtOAc in heptane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C2C(=N1)NN=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |